molecular formula C10H10F3N B2836443 4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline CAS No. 1416432-52-4

4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline

Cat. No. B2836443
CAS RN: 1416432-52-4
M. Wt: 201.192
InChI Key: QFLSUYZZQRPEQH-BDAKNGLRSA-N
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Description

Synthesis Analysis

The synthesis of “4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline” involves various methods. One common method is the trifluoromethylarylation of alkenes using anilines . This method allows the trifluoromethylarylation of alkenes using anilines, for the first time, with no need for additives, transition metals, photocatalysts or an excess of reagents .


Molecular Structure Analysis

The molecular formula of “4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline” is C10H10F3N . The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Chemical Reactions Analysis

“4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline” is a key component in specific chemical reactions. It plays a role in the N-cyclopropylation of anilines, contributing to the formation of N-cyclopropyl derivatives. Furthermore, it’s involved in the trifluoromethylation of anilines under visible light, leading to the production of valuable fluorine-containing molecules.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline” include a boiling point of 242.3±40.0 °C (Predicted) and a density of 1.330±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis and chemical reactivity of compounds related to 4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline have been extensively studied. For instance, the reaction of anilides with phenyliodine(III) bis(trifluoroacetate) in specific conditions results in the formation of acetyldiarylamines or corresponding phenols, depending on the substituents of the anilide aromatic ring, showcasing the versatility of these compounds in organic synthesis (Itoh et al., 2002). Similarly, the acid-catalyzed cyclization-condensation between anilines and Et 4,4,4-trifluoroacetoacetate has been utilized to generate 1,4-dihydro-2-trifluoromethyl-4H-4-quinolinones, demonstrating the potential of these compounds for the synthesis of complex heterocyclic structures (Marull & Schlosser, 2003).

Material Development

Compounds containing the trifluoromethylcyclopropyl group have also been used in the development of organic materials with specific properties. For example, 4-(n-Octyloxy)aniline, a compound with structural similarities, has been employed in the synthesis of dendritic melamines, highlighting its utility in creating new materials with potential applications in organic electronics and photonics (Morar et al., 2018).

Liquid Crystals

Furthermore, the study of liquid crystals derived from aniline derivatives, including those with trifluoromethyl or trifluoromethoxy end groups, has provided insights into the effects of different substituents on the liquid crystalline properties of these compounds. This research contributes to the understanding of how molecular structure influences the behavior of liquid crystals, which is crucial for the development of advanced display technologies (Miyajima et al., 1995).

Safety And Hazards

The safety and hazards associated with “4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline” include acute toxicity when ingested, eye damage, and environmental hazards . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

properties

IUPAC Name

4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-5-8(9)6-1-3-7(14)4-2-6/h1-4,8-9H,5,14H2/t8-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLSUYZZQRPEQH-BDAKNGLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(F)(F)F)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]aniline

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